

Technical Guide: Spectral Analysis of 1-Piperazineacetic acid Hydrate

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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)acetic acid
hydrate

Cat. No.: B1349982

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This technical guide provides an in-depth overview of the spectral data for 1-Piperazineacetic acid hydrate, a key building block in synthetic organic chemistry and drug discovery. The document outlines expected spectral characteristics based on its structure and provides detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the expected quantitative spectral data for 1-Piperazineacetic acid hydrate. This data is compiled based on the analysis of its chemical structure and spectral information available for closely related compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.30	s	2H	-CH ₂ -COOH
~2.70	t	4H	-CH ₂ -N-CH ₂ - (distal)
~2.55	t	4H	-CH ₂ -N-CH ₂ - (proximal)
~2.0-4.0 (broad)	s	3H	-NH, -COOH, H ₂ O

Note: Chemical shifts are referenced to a standard solvent signal. The broad singlet is due to exchangeable protons from the secondary amine, the carboxylic acid, and the water of hydration.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~175.0	C=O (Carboxylic Acid)
~58.0	-CH ₂ -COOH
~53.0	Piperazine C-H ₂ (x2)
~45.0	Piperazine C-H ₂ (x2)

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (water of hydration)
3300-2500	Broad	O-H stretch (carboxylic acid)
~3200	Medium	N-H stretch (secondary amine)
2950-2800	Medium-Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1600	Medium	N-H bend
~1450	Medium	C-H bend
~1200	Medium	C-N stretch

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂ ·H ₂ O
Molecular Weight (Hydrate)	162.19 g/mol
Monoisotopic Mass (Anhydrous)	144.09 g/mol
Expected [M+H] ⁺ (Anhydrous)	145.097
Expected [M-H] ⁻ (Anhydrous)	143.083

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 1-Piperazineacetic acid hydrate to identify functional groups.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Procedure (ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
- Record a background spectrum of the empty ATR unit.
- Place a small amount of the solid 1-Piperazineacetic acid hydrate sample onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet):

- Grind a small amount (1-2 mg) of 1-Piperazineacetic acid hydrate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a pellet press.
- Apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the IR spectrometer.
- Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the chemical structure of 1-Piperazineacetic acid hydrate.

Procedure:

- Sample Preparation:

- Weigh approximately 5-10 mg of 1-Piperazineacetic acid hydrate for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6) in a clean NMR tube to a volume of approximately 0.6-0.7 mL.[\[1\]](#)
- If using D_2O , the signals for the exchangeable protons ($-\text{NH}$, $-\text{COOH}$, H_2O) will be absent.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Piperazineacetic acid.

Method: Electrospray Ionization (ESI) is a suitable method for this polar and non-volatile compound.

Procedure:

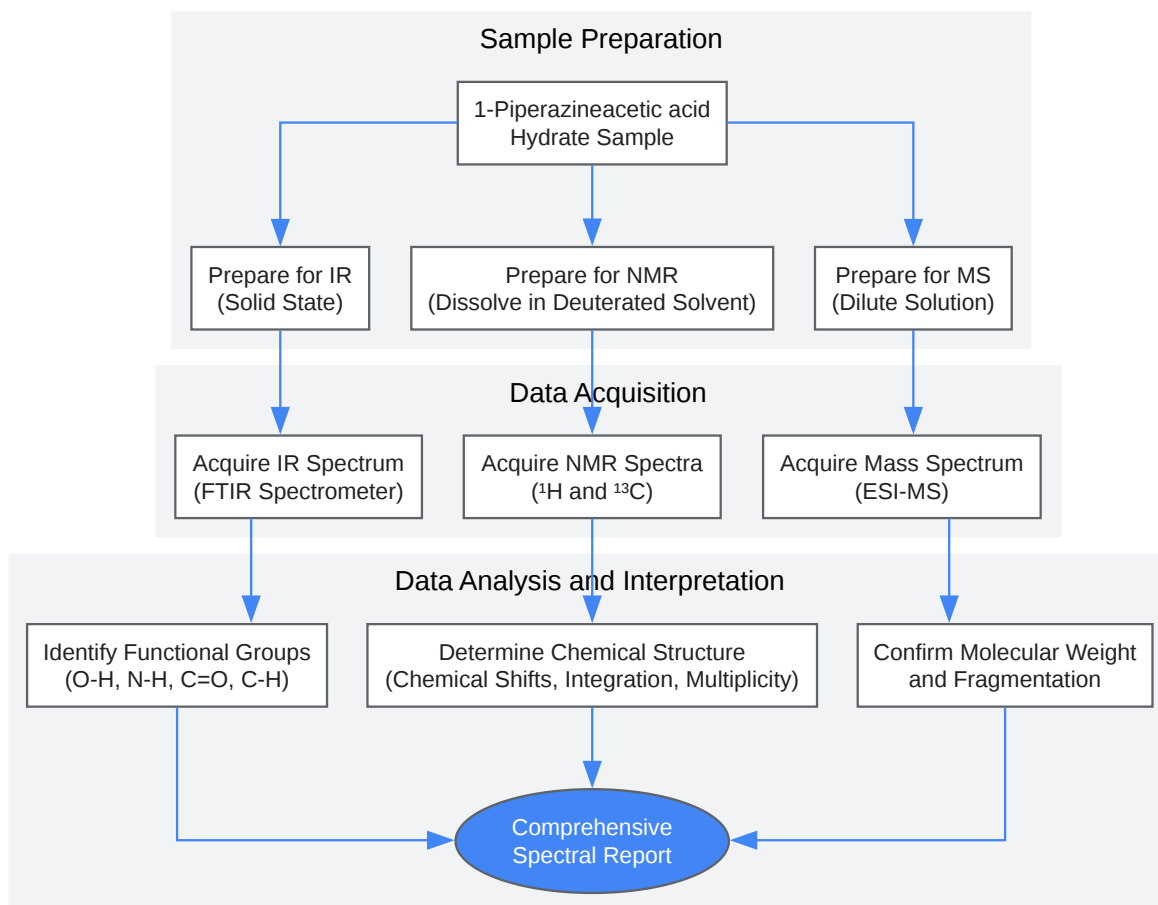
- Sample Preparation:

- Prepare a stock solution of 1-Piperazineacetic acid hydrate in a suitable solvent (e.g., methanol, water with a small amount of formic acid for positive ion mode or ammonia for negative ion mode) at a concentration of approximately 1 mg/mL.^[2]
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.^[2]
- Instrument Setup:
 - Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.
- Acquisition:
 - Infuse the sample solution into the mass spectrometer at a constant flow rate.
 - Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
 - The anhydrous form is typically observed in the gas phase.

Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 1-Piperazineacetic acid hydrate.

Workflow for Spectral Analysis of 1-Piperazineacetic acid Hydrate



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Caption: A logical workflow for the spectral characterization of 1-Piperazineacetic acid hydrate.

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References

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